molecular formula C22H24N4O6S B2609310 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide CAS No. 817633-24-2

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide

Cat. No. B2609310
CAS RN: 817633-24-2
M. Wt: 472.52
InChI Key: NCGCPOFVVLRYMP-UHFFFAOYSA-N
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Description

The compound “N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide” has a molecular formula of C21H22N4O6S. It has an average mass of 458.488 Da and a monoisotopic mass of 458.126007 Da .


Molecular Structure Analysis

The systematic name for this compound is N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxy-propanamide. The SMILES representation is CC(C(=O)Nc1ccc(cc1)S(=O)(=O)Nc2cc(nc(n2)OC)OC)Oc3ccccc3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3. Its molar refractivity is 116.3±0.4 cm3. It has 10 hydrogen bond acceptors and 2 hydrogen bond donors. It has 9 freely rotating bonds. Its polar surface area is 137 Å2, and its molar volume is 331.4±3.0 cm3 .

Scientific Research Applications

Fluorescence Studies and Protein Interactions

Research by Meng et al. (2012) involved the synthesis of novel p-hydroxycinnamic acid amides, closely related to the specified compound, to explore their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These interactions can shed light on the binding dynamics and conformational changes in proteins, which are crucial for understanding protein function and drug design (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Metal Complexes and Biological Activity

Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, which were characterized and evaluated for their antibacterial and antifungal activities. Such complexes can provide insights into the role of metal ions in enhancing the biological activity of sulfonamide compounds, potentially leading to new therapeutic agents (Chohan & Shad, 2011).

Herbicidal Activity

A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, with structural similarity to the target compound, were synthesized and evaluated for their selective herbicidal activity by Liu and Shi (2014). This work highlights the potential of such compounds in agricultural applications, specifically in weed control (Liu & Shi, 2014).

Radioactive Labeling for Environmental Studies

Yang et al. (2008) focused on synthesizing mono-labeled versions of a broad-spectrum herbicidal ingredient, ZJ0273, which shares structural features with the specified compound. These labeled compounds are valuable tools for studying the metabolism, mode of action, environmental behavior, and fate of such herbicides (Yang, Ye, & Lu, 2008).

Molecular Docking and Inhibitor Design

Research by He et al. (2007) employed molecular docking, along with comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), to study the bioactive conformation of pyrimidinylthiobenzoates as inhibitors of acetohydroxyacid synthase (AHAS). This enzyme is a target for herbicidal action, and the study provides a basis for designing more effective AHAS inhibitors (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).

Mechanism of Action

Target of Action

The primary targets of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide are the phagocytes in the body . These cells play a crucial role in the immune system’s response to inflammation and infection .

Mode of Action

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide interacts with its targets by inhibiting the oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This interaction results in a decrease in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation and oxidative stress . The downstream effects include the downregulation of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, and the upregulation of the anti-inflammatory cytokine IL-10 .

Pharmacokinetics

The compound has been shown to be non-toxic towards normal fibroblast cells , suggesting it may have good bioavailability.

Result of Action

The molecular and cellular effects of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide’s action include the inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy . In vivo, the compound significantly downregulates the mRNA expression of inflammatory markers and upregulates the expression of anti-inflammatory cytokine IL-10 .

Action Environment

The compound has been shown to be non-toxic at the highest tested intraperitoneal dose of 100 mg/kg in acute toxicological studies in balb/c mice , suggesting it may be stable and effective in various environments.

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells. In acute toxicological studies in Balb/c mice, the compound showed no toxicity at the highest tested intraperitoneal dose of 100 mg/kg .

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-14-5-9-17(10-6-14)32-15(2)21(27)23-16-7-11-18(12-8-16)33(28,29)26-19-13-20(30-3)25-22(24-19)31-4/h5-13,15H,1-4H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGCPOFVVLRYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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